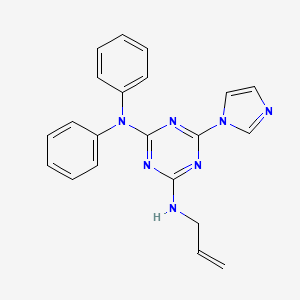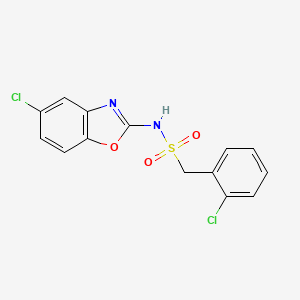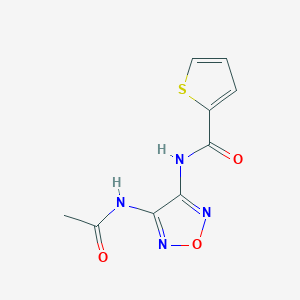![molecular formula C19H17N3O3S B11503175 4-{2,4'-Dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidin]-3'-YL}-N-ethylbenzamide](/img/structure/B11503175.png)
4-{2,4'-Dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidin]-3'-YL}-N-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2,4’-Dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidin]-3’-YL}-N-ethylbenzamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has drawn attention due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2,4’-Dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidin]-3’-YL}-N-ethylbenzamide typically involves the cyclization of isatin hydrazones with thioglycolic acid . The reaction is carried out under reflux conditions in ethanol for a specified duration. The structure of the synthesized compound is confirmed through spectral data such as IR, 1H-NMR, and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{2,4’-Dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidin]-3’-YL}-N-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{2,4’-Dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidin]-3’-YL}-N-ethylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{2,4’-Dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidin]-3’-YL}-N-ethylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or proteins involved in bacterial cell wall synthesis, leading to antibacterial effects . The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4’-Dioxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3]thiazolidin]-3’-yl)-2-hydroxybenzamide
- Spiro-oxindole derivatives
Uniqueness
4-{2,4’-Dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidin]-3’-YL}-N-ethylbenzamide is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development.
Properties
Molecular Formula |
C19H17N3O3S |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-(2',4-dioxospiro[1,3-thiazolidine-2,3'-1H-indole]-3-yl)-N-ethylbenzamide |
InChI |
InChI=1S/C19H17N3O3S/c1-2-20-17(24)12-7-9-13(10-8-12)22-16(23)11-26-19(22)14-5-3-4-6-15(14)21-18(19)25/h3-10H,2,11H2,1H3,(H,20,24)(H,21,25) |
InChI Key |
XPXXGGKOODUDAW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B11503097.png)
![1-nitro-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11503100.png)
![2-[2-(3,4-Diethoxyphenyl)-1-[(2-hydroxyphenyl)amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11503108.png)
![2-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B11503123.png)
![3-(4-Ethoxyphenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid](/img/structure/B11503127.png)
![4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one](/img/structure/B11503140.png)


![3,5-dimethyl-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11503157.png)
![2-Ethoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl benzoate](/img/structure/B11503162.png)

![15-benzyl-11-(4-fluorophenyl)-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11503166.png)


